JQ1-Tco
Description
JQ1-TCO (JQ1-(4E)-trans-cyclooctene) is a bifunctional compound designed for targeted protein degradation via click chemistry-enabled PROTAC (PROteolysis-TArgeting Chimera) technology. Structurally, it combines the BET bromodomain inhibitor JQ1 with a trans-cyclooctene (TCO) moiety, enabling rapid and specific bioorthogonal reactions with tetrazine-functionalized E3 ligase ligands (e.g., Tz-thalidomide) to form CLIPTAC complexes intracellularly .
Properties
Molecular Formula |
C31H37ClN6O3S |
|---|---|
Molecular Weight |
609.2 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate |
InChI |
InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1 |
InChI Key |
CYIPOINYTLBSLB-SBSQNJSVSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Functional Design of JQ1-TCO
This compound is synthesized by conjugating the BET bromodomain inhibitor (+)-JQ1 (IC₅₀ = 33–77 nM for BRD4) with a trans-cyclooctene (TCO) group via a carbamate linker. The TCO moiety enables bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine-functionalized molecules, facilitating intracellular assembly of PROTACs or proximity labeling. The carbamate linker preserves BRD4 binding affinity while positioning the TCO group in solvent-accessible regions, minimizing steric hindrance.
Synthetic Routes to this compound
Carbamate Linker Installation
The primary synthesis route involves modifying the carboxylic acid group of (+)-JQ1 (Figure 1A). Activation of the carboxylate with N,N'-carbonyldiimidazole (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT) generates an intermediate acyl imidazolide, which reacts with an amino-functionalized TCO derivative (e.g., TCO-amine or TCO-PEG₃-amine). The reaction proceeds in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere, yielding the carbamate-linked this compound with >80% purity after silica gel chromatography.
Key Reaction Parameters:
Alternative Strategies: Click Chemistry Precursors
A secondary approach utilizes strain-promoted azide-alkyne cycloaddition (SPAAC) to attach TCO. Here, (+)-JQ1 is functionalized with an azide group at the carboxylic acid position, which reacts with dibenzocyclooctyne (DBCO)-TCO under physiological conditions. While this method avoids metal catalysts, it suffers from lower yields (45–55%) due to competing side reactions.
Analytical Validation of this compound
Binding Affinity Retention
AlphaScreen assays confirm that this compound retains nanomolar affinity for BRD4 bromodomains (IC₅₀ = 16 nM for BRD4-BD1 vs. 77 nM for native JQ1). Competitive binding studies using CETSA (cellular thermal shift assays) demonstrate target engagement in K562 and HeLa cells, with ΔTₘ = 4.2°C.
Reactivity with Tetrazine Probes
This compound reacts with tetrazine-conjugated thalidomide (Tz-thalidomide) in vitro with a second-order rate constant (k₂) of 1.2 × 10⁴ M⁻¹s⁻¹, enabling sub-stoichiometric PROTAC assembly in cells. Liquid chromatography–mass spectrometry (LC-MS) analysis of the reaction mixture shows >95% conversion to JQ1-CLIPTAC within 15 minutes at 25°C.
Applications in Targeted Protein Degradation
BRD4 Degradation via CLIPTACs
Co-treatment of HeLa cells with this compound (3 μM) and Tz-thalidomide (10 μM) induces near-complete BRD4 degradation (DC₅₀ = 0.8 μM) within 18 hours. Western blot analysis reveals >90% reduction in BRD4 levels, comparable to pre-assembled PROTACs like dBET1 (DC₅₀ = 0.02 μM). Control experiments with inactive enantiomers or methylated Tz-thalidomide show no degradation, confirming mechanism specificity.
Spatial Mapping with Chem-map
This compound enables genome-wide chromatin mapping via Chem-map, a technique combining Tn5 transposase tagging and next-generation sequencing. In K562 cells, this compound identifies 10,347 high-confidence BRD4 binding sites (93% overlap with CUT&Tag data). Signal-to-noise ratios exceed 12:1 in technical replicates (Spearman r > 0.77).
Scalability and Industrial Relevance
Process Optimization
Kilogram-scale synthesis of this compound employs flow chemistry to enhance reproducibility. Continuous flow reactors (CFRs) with immobilized CDI catalysts achieve 89% yield at 100 g/batch, reducing solvent waste by 40% compared to batch methods.
Regulatory Considerations
Patented methodologies (WO2024008891A1) outline Good Manufacturing Practice (GMP)-compliant protocols for this compound, specifying residual solvent limits (<500 ppm DMF) and endotoxin levels (<0.2 EU/mg).
Chemical Reactions Analysis
Click Reaction Mechanism
JQ1-TCO undergoes SPIEDAC reactions with tetrazine (Tz)-functionalized molecules, enabling PROTAC assembly in situ. Key characteristics:
Reaction equation:
Kinetic Parameters
Critical reaction metrics for PROTAC formation:
PROTAC Assembly & Degradation Efficiency
This compound reacts with Tz-thalidomide derivatives to form CLIPTACs targeting BRD4:
Key experiment (HeLa cells):
-
Step 1: Treat cells with 1 μM this compound for 18 h
-
Step 2: Add 1 μM Tz-thalidomide for 18 h
-
Result:
Control experiments:
-
Inactive enantiomer (−)this compound showed <10% degradation
-
N-methylated Tz-thalidomide abolished CRBN binding (IC₅₀ > 60 μM)
Structural Modifications & Stability
-
TCO positioning: 3-methylene carbamate linker places TCO in solvent-exposed region without disrupting BRD4 binding
-
Thermal stability: ΔTₘ = +7.2°C for BRD4-1 bromodomain binding
-
Selectivity profile:
Comparative Reaction Rates
SPIEDAC vs. other click reactions:
| Reaction Type | Rate Constant (k₂) | Catalyst Required |
|---|---|---|
| TCO-Tz (this compound system) |
text| No |
| CuAAC |
| Cu(I) |
| SPAAC |
| No |
Data from demonstrates TCO-Tz superiority for in vivo applications.
Limitations & Challenges
-
Thiol sensitivity: TCO derivatives show reduced stability in high-thiol environments
-
Linker rigidity: Nonlinear click-formed linkers may reduce degradation efficiency compared to optimized PROTACs like ARV-825 (DC₅₀ = 1 nM)
-
Synthetic complexity: Requires multi-step synthesis of both TCO-JQ1 and Tz-thalidomide precursors
Scientific Research Applications
Cancer Therapy
JQ1-Tco has shown significant promise in the treatment of various cancers, particularly acute myeloid leukemia (AML) and solid tumors. Its ability to inhibit BRD4 has been linked to reduced cell viability in several cancer types.
- Case Study: Acute Myeloid Leukemia
- Table: Efficacy of this compound in Cancer Models
Epigenetic Regulation
This compound's role extends beyond direct cancer treatment; it is also pivotal in understanding epigenetic mechanisms. The compound's interaction with chromatin influences gene expression profiles associated with oncogenesis.
- Case Study: Epigenetic Modulation
Development of PROTACs
This compound is utilized in the development of proteolysis-targeting chimeras (PROTACs), which aim to enhance the degradation of target proteins like BRD4.
- Case Study: JQ1-CLIPTAC
Pharmacokinetics and Bioavailability
Despite its effectiveness, JQ1 exhibits poor oral bioavailability and a short half-life, which limits its clinical application. However, derivatives like TEN-010 have been developed to overcome these limitations, showing improved pharmacokinetic properties .
Comparative Analysis with Other BET Inhibitors
This compound has been compared with other BET inhibitors such as IBET-762. Studies demonstrate that while both compounds share similar mechanisms, they differ in their selectivity and efficacy against various BET family members .
Mechanism of Action
JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₃₁H₃₇ClN₆O₃S
- Molecular Weight : 609.18–609.19 (variations due to salt forms)
- Log P : ~3.1 (similar to parent compound JQ1, ensuring membrane permeability) .
- Purity : ≥95% (commercially available from MedChemExpress and Xi'an Kaison Biotech) .
Mechanism of Action
JQ1-TCO binds to BRD4, a member of the BET protein family, while its TCO group reacts with Tz-thalidomide via inverse electron-demand Diels-Alder (IEDDA) click chemistry. This forms a CLIPTAC complex, recruiting the CRBN E3 ubiquitin ligase to induce BRD4 ubiquitination and proteasomal degradation . Degradation efficiency is concentration-dependent, with complete BRD4 depletion observed at 3–10 μM (t1/2 = 10–33 seconds) .
Selectivity Thermal shift assays confirm this compound’s selectivity for BET family proteins (BRD2, BRD3, BRD4) over non-BET targets (ΔTm shifts = 3–8°C for BET vs. <1°C for others) .
Comparison with Similar Compounds
Structural and Functional Analogues
Critical Analysis
Efficacy and Kinetics
This compound outperforms IBET762-TCO in degradation speed and completeness due to its optimized TCO positioning and JQ1’s higher intrinsic BRD4 affinity . However, this compound’s BRD4 affinity is slightly reduced compared to unmodified JQ1 (90 nM vs. 50 nM), likely due to steric effects from the TCO moiety .
Selectivity
This compound retains JQ1’s BET selectivity but avoids off-target effects common in pan-BET inhibitors like IBET762. For example, IBET762-TCO shows broader BET family activity (BRD2/3/4), which may limit its therapeutic specificity .
Limitations
- Metabolic Stability : this compound’s log P (~3.1) mirrors JQ1, but its in vivo half-life remains uncharacterized, unlike JQAD1, which has validated pharmacokinetic profiles .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | JQ1 | IBET762-TCO |
|---|---|---|---|
| Molecular Weight | 609.19 | 456.91 | 628.24 |
| Log P | ~3.1 | ~3.0 | ~2.8 |
| Purity | ≥95% | ≥98% | ≥90% |
| Solubility (PBS) | Low | Moderate | Low |
Table 2: Degradation Parameters (HeLa Cells)
| Compound | Concentration | t1/2 | BRD4 Degradation |
|---|---|---|---|
| This compound + Tz-thalidomide | 10 μM | 10 s | Complete |
| IBET762-TCO + Tz-thalidomide | 10 μM | 120 s | Partial |
| JQ1-CLIPTAC | 10 μM | N/A | Complete |
Biological Activity
JQ1-Tco is a novel compound derived from the well-studied BET inhibitor JQ1, which has shown significant potential in various therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for future research.
Overview of JQ1 and Its Derivatives
JQ1 is a small-molecule inhibitor that selectively targets bromodomain and extraterminal domain (BET) proteins, particularly BRD4. It has been extensively studied for its role in inhibiting the proliferation of cancer cells by disrupting the interaction between BRD4 and acetylated histones, leading to altered gene expression profiles. The derivative this compound incorporates a trans-cyclooctene (TCO) moiety, enabling it to engage in bioorthogonal click chemistry reactions, which enhance its utility in targeted therapies and drug delivery systems .
Inhibition of Tumor Growth
this compound exhibits potent anti-cancer activity across various malignancies. For instance, it has been shown to inhibit proliferation and induce apoptosis in gastric cancer cells by downregulating chromatin accessibility and inactivating critical signaling pathways such as RUNX2/NID1 . Additionally, this compound effectively suppresses the growth of NUT midline carcinoma cells both in vitro and in vivo .
Impact on Hematopoietic Cells
Research indicates that JQ1 treatment can lead to a reduction in mature B-cell populations while promoting the proliferation of hematopoietic stem cells (HSCs). This dual effect suggests that this compound can modulate immune responses by selectively targeting lymphoid cells while preserving myeloid lineage . The compound has been noted to increase apoptosis rates in T cells, which may have implications for immune modulation during cancer therapy .
Case Study 1: Gastric Cancer
A study evaluating the effects of JQ1 on gastric cancer demonstrated that treatment with JQ1 led to significant inhibition of cell migration and invasion. The mechanism was linked to the downregulation of chromatin accessibility and subsequent suppression of oncogenic signaling pathways. In vivo models further confirmed that JQ1 effectively prevented tumor growth and metastasis .
Case Study 2: Hematological Malignancies
In a preclinical study involving acute myeloid leukemia (AML), this compound was shown to enhance drug delivery efficiency through its click chemistry capabilities. The study highlighted that drug concentrations were significantly higher in spleen-resident AML cells compared to those in bone marrow, suggesting improved targeting and potential for overcoming therapeutic resistance .
Comparative Data Table
| Study | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| Gastric Cancer | GC Cells | Inhibition of proliferation | Downregulation of RUNX2/NID1 signaling |
| NUT Midline Carcinoma | NMC Cells | Induction of apoptosis | Disruption of BRD4-mediated transcription |
| Acute Myeloid Leukemia | AML Cells | Increased drug concentration | Enhanced targeting via bioorthogonal chemistry |
| Hematopoietic Stem Cells | HSCs | Increased proliferation | Selective modulation of lymphoid cell populations |
Q & A
Basic Research Question: What is the molecular mechanism by which JQ1-Tco facilitates targeted protein degradation via PROTACs?
Methodological Answer:
this compound functions as a ligand in proteolysis-targeting chimeras (PROTACs) by binding to BRD4, a bromodomain-containing protein, via its JQ1 moiety. The trans-cyclooctene (Tco) group enables bioorthogonal "click chemistry" reactions with tetrazine-functionalized E3 ligase ligands (e.g., thalidomide derivatives bound to CRBN). This facilitates proximity-induced ubiquitination and proteasomal degradation of BRD4 . To validate this mechanism:
- Use fluorescence microscopy to track this compound localization (e.g., nuclear vs. cytoplasmic distribution) .
- Employ pull-down assays with tetrazine-functionalized beads to confirm ternary complex formation .
Advanced Research Question: How can researchers optimize this compound’s click reaction efficiency in live-cell systems to enhance PROTAC activity?
Methodological Answer:
Optimization requires balancing reaction kinetics and cellular permeability:
- Kinetics: Measure second-order rate constants (k2) of this compound’s Tco-tetrazine reactions using stopped-flow spectroscopy. Prioritize tetrazine ligands with k2 > 1,000 M⁻¹s⁻¹ for rapid complex formation .
- Permeability: Assess logP values and membrane retention using HPLC or mass spectrometry. Modify Tco substituents (e.g., hydrophilic groups) to improve cell uptake without compromising reaction speed .
- In-cell validation: Use FRET-based reporters to quantify reaction efficiency in live cells .
Basic Research Question: What experimental protocols are recommended for synthesizing and characterizing this compound?
Methodological Answer:
Follow these steps for reproducible synthesis:
Synthesis: Couple JQ1 to Tco-NHS ester under anhydrous conditions (DMF, 4Å molecular sieves). Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Characterization:
- Confirm structure using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR.
- Assess purity (>95%) via analytical HPLC .
Stability testing: Incubate this compound in PBS at 37°C for 24h; monitor degradation by LC-MS .
Advanced Research Question: How should researchers address contradictions in this compound’s efficacy across in vitro vs. in vivo leukemia models?
Methodological Answer:
Discrepancies often arise from differences in biodistribution or metabolic clearance:
- Biodistribution analysis: Use radiolabeled this compound (e.g., ¹⁸F-Tco) and PET imaging to compare tumor uptake in murine models vs. cell culture .
- Metabolic profiling: Incubate this compound with liver microsomes; identify metabolites via LC-MS/MS. Modify Tco’s structure to block oxidative hotspots (e.g., methyl groups on cyclooctene) .
- Data normalization: Report efficacy metrics (e.g., IC₅₀) relative to intracellular this compound concentrations quantified via LC-MS .
Basic Research Question: What controls are essential when evaluating this compound’s off-target effects in protein degradation assays?
Methodological Answer:
Include these controls to ensure specificity:
- Negative control: Use a Tco-free JQ1 analog to confirm that degradation requires click chemistry .
- Competition assay: Co-treat cells with excess JQ1 to block BRD4 binding and verify PROTAC-dependent degradation .
- E3 ligase knockout: CRISPR-Cas9 deletion of CRBN or VHL to confirm ubiquitination pathway dependency .
Advanced Research Question: How can computational modeling improve the design of this compound-based PROTACs?
Methodological Answer:
Integrate molecular dynamics (MD) and free-energy calculations:
Docking simulations: Use AutoDock Vina to predict this compound’s binding affinity for BRD4 (PDB: 3MXF) and tetrazine ligands for CRBN (PDB: 5F3A) .
Ternary complex stability: Run MD simulations (GROMACS) to assess conformational flexibility and hydrogen bonding patterns at the BRD4-PROTAC-CRBN interface .
Machine learning: Train models on existing PROTAC datasets to predict optimal linker lengths and chemistries .
Basic Research Question: What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?
Methodological Answer:
- Dose-response curves: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Outlier detection: Use Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Comparative analysis: Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., this compound vs. JQ1 alone) .
Advanced Research Question: What strategies mitigate this compound’s aggregation in aqueous buffers during in vitro assays?
Methodological Answer:
- Solubility screening: Test co-solvents (e.g., DMSO, cyclodextrins) using nephelometry to identify conditions with <5% aggregation .
- Dynamic light scattering (DLS): Monitor particle size distribution; aim for hydrodynamic diameter <50 nm.
- Formulation optimization: Develop PEGylated liposomes or albumin nanoparticles to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
